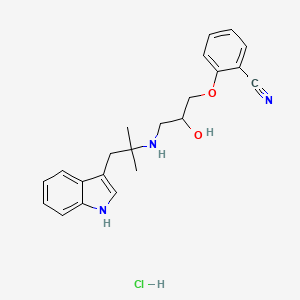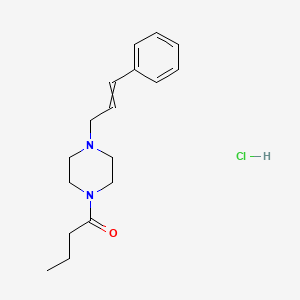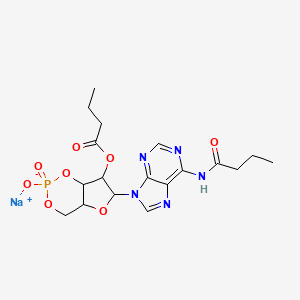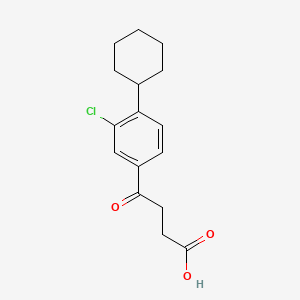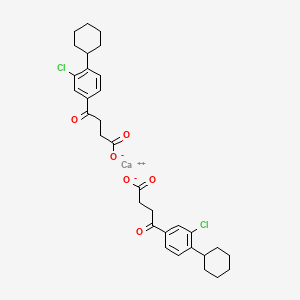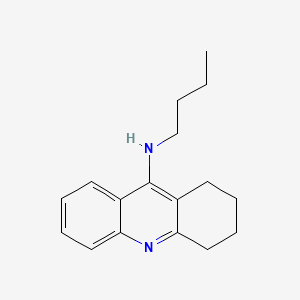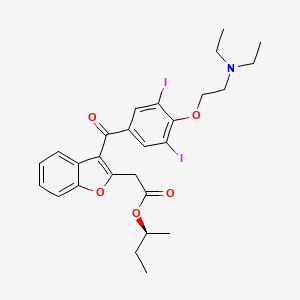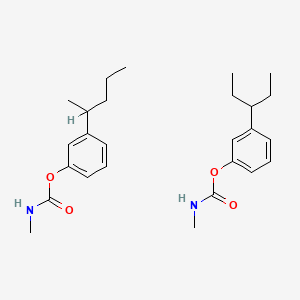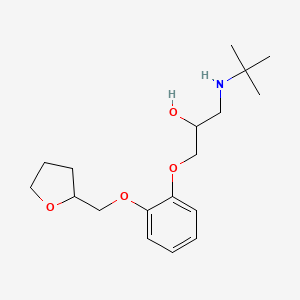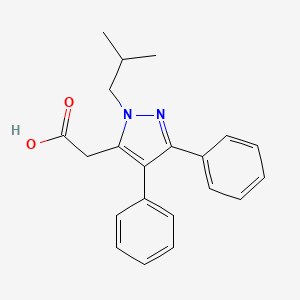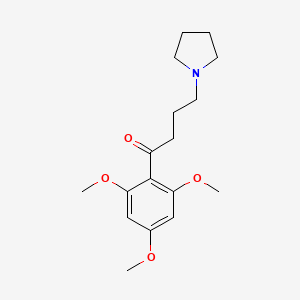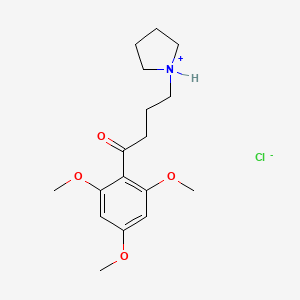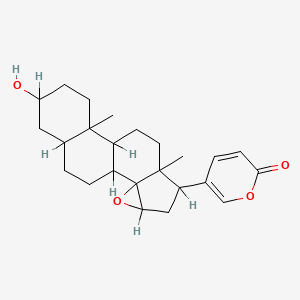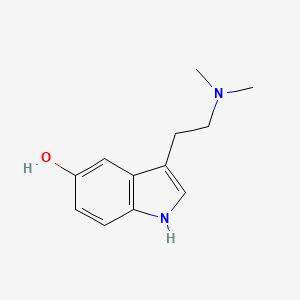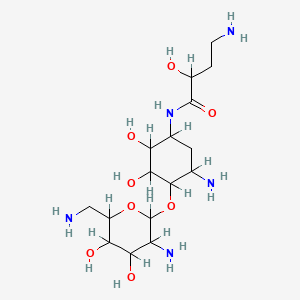
Butirosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butirosamine is a biochemical.
Applications De Recherche Scientifique
Carcinogenicity in Urinary Bladder
- Rat models using N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a compound related to butirosamine, have been instrumental in studying carcinogenesis in the urinary bladder. Alterations in genes like p53 and H-ras were observed, which are similar to those in human urinary bladder carcinomas, suggesting that BBN-induced rat carcinomas can be a model for human bladder cancer research (Masui et al., 1994).
Sex Differences in Carcinogen Response
- Research has shown that there is a significant difference in the development of bladder tumors between male and female mice when exposed to BBN. This sex-based variation in susceptibility to tumor induction is influenced by hormonal modifications, which can be neutralized through castration or testosterone treatment (Bertram & Craig, 1972).
Promoting Activities in Carcinogenesis
- BBN's role in promoting urinary bladder carcinogenesis has been evaluated. Studies have found that substances like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) significantly increased bladder lesions when administered following BBN initiation, demonstrating their promoting activity in carcinogenesis (Imaida et al., 1983).
Urothelial Chemical Carcinogenesis
- BBN is recognized as a primary urothelial chemical carcinogen in research due to its ability to induce a spectrum of urothelial lesions similar to those in humans. It's used for studying urinary bladder carcinogenesis and evaluating new therapeutic strategies (Vasconcelos-Nóbrega et al., 2012).
Metabolite Analysis in Bladder Cancer
- The urinary level of BBN metabolites, such as N-butyl-N-(3-carboxypropyl) nitrosamine (BCPN), has been a critical parameter in the study of bladder cancer. Analytical techniques like GC/MS have been employed to detect these metabolites and understand their role in carcinogenesis (Hsieh et al., 2011).
In Vitro Neoplastic Transformation
- BBN and its derivatives have been used to induce neoplastic transformation of epithelial cells of rat urinary bladder in vitro, providing a model for studying bladder carcinogenesis at the cellular level (Hashimoto & Kitagawa, 1974).
Propriétés
Numéro CAS |
50474-68-5 |
|---|---|
Nom du produit |
Butirosamine |
Formule moléculaire |
C16H33N5O8 |
Poids moléculaire |
423.46 g/mol |
Nom IUPAC |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C16H33N5O8/c17-2-1-7(22)15(27)21-6-3-5(19)14(13(26)10(6)23)29-16-9(20)12(25)11(24)8(4-18)28-16/h5-14,16,22-26H,1-4,17-20H2,(H,21,27) |
Clé InChI |
HBJPTJYMDQDYRR-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N |
SMILES canonique |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)O)OC2C(C(C(C(O2)CN)O)O)N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Butirosamine; Z-1159-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



